2-(4-Amino-2,6-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-(4-Amino-2,6-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a phenoxy group, an amino group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2,6-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-amino-2,6-dimethylphenol with an appropriate halogenated compound under basic conditions.
Attachment of the Pyrrolidine Ring: The phenoxy intermediate is then reacted with a pyrrolidine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the amino group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenol moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and receptor binding.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological properties.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-2,6-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-2,6-dimethylphenoxy)-1-(morpholin-1-yl)ethanone: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
2-(4-Amino-2,6-dimethylphenoxy)-1-(piperidin-1-yl)ethanone: Similar structure but with a piperidine ring.
Uniqueness
The uniqueness of 2-(4-Amino-2,6-dimethylphenoxy)-1-(pyrrolidin-1-yl)ethanone lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(4-amino-2,6-dimethylphenoxy)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-7-12(15)8-11(2)14(10)18-9-13(17)16-5-3-4-6-16/h7-8H,3-6,9,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRFYNSOGLCVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCCC2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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